Solvent red 214
Description
Contextual Significance in Advanced Organic Chemistry
In advanced organic chemistry, solvent dyes like Solvent Red 214 are significant for several reasons. Their synthesis often involves complex reaction pathways, including diazotization and coupling reactions, which are fundamental techniques in organic synthesis chemicalbook.com. The resulting molecular structures, often featuring azo linkages and metal complexation as seen in this compound worlddyevariety.com, contribute to their specific color properties and solubility profiles.
Research in this area focuses on understanding the relationship between the molecular structure of solvent dyes and their optical and physical properties. This includes investigating how variations in functional groups, chromophores, and metal ions influence color shade, light fastness, heat resistance, and solubility in different organic media worlddyevariety.comccchemical.comproquimac.com. The ability to control these properties through targeted synthesis is crucial for developing dyes with specific performance characteristics for various applications, including high-performance plastics, inks, and coatings ccchemical.comkingchemglobal.comepsilonpigments.com.
Furthermore, the study of solvent dyes contributes to the broader understanding of non-covalent interactions and solvation effects in organic chemistry. The solubility of these dyes in organic solvents is governed by intricate solute-solvent interactions, a key area of research in physical organic chemistry weebly.com. Understanding these interactions is vital for optimizing synthesis conditions, predicting dye behavior in different matrices, and developing new solvent systems, including potentially more sustainable options researchgate.netacs.org.
Evolution of Academic Inquiry into Solvent Dyes
The academic inquiry into dyes has a long history, evolving from the study of natural colorants used in ancient civilizations to the sophisticated synthesis and characterization of synthetic dyes today nih.govmdpi.comnepjol.inforesearchgate.net. The "post-aniline" period, beginning in the mid-19th century with the synthesis of the first synthetic dye, Mauveine, marked a significant shift, opening up new avenues for research into a vast array of synthetic colorants nih.govresearchgate.netresearchpublish.com.
Early research focused on the synthesis of new chromophores and understanding the basic principles of color chemistry. As the field matured, academic inquiry expanded to include the relationship between molecular structure and properties, the mechanisms of dye-fiber interactions, and the development of analytical techniques for identifying and characterizing dyes mdpi.comresearchgate.net. The advent of various industrial applications for synthetic dyes, including their use in textiles, paper, plastics, and inks, further fueled academic interest and directed research towards developing dyes with improved performance characteristics such as lightfastness, thermal stability, and chemical resistance ccchemical.comkingchemglobal.comepsilonpigments.comnih.gov.
The study of solvent dyes specifically gained prominence with the increasing use of organic solvents in industrial processes and the need for colorants that could perform effectively in these media. Research has since delved into the nuances of solvent-dye interactions, the design of metal-complex solvent dyes like this compound to achieve specific properties, and the environmental implications of solvent dye production and use worlddyevariety.comsdinternational.comeuropa.eu. Current academic inquiry often involves interdisciplinary approaches, combining organic chemistry with materials science, photochemistry, and environmental science to address the challenges and opportunities associated with solvent dyes.
Scope and Research Imperatives for this compound
The scope of research on this compound within academic settings is primarily centered on its chemical characteristics, synthesis, and potential applications in materials science where its solubility in organic media is advantageous. Key research imperatives include:
Synthesis and Structural Characterization: Investigating efficient and potentially novel synthetic routes to this compound and related chromium complex azo dyes. This involves optimizing reaction conditions, exploring different starting materials, and employing advanced analytical techniques to confirm the molecular structure and purity worlddyevariety.comchemicalbook.com.
Structure-Property Relationships: Studying in detail how the specific 1:2 chromium complex single azo structure of this compound relates to its observed properties, such as its dark purplish-red color, solubility in various organic solvents, and stability worlddyevariety.comccchemical.comproquimac.com. This can involve spectroscopic studies, computational chemistry, and experimental measurements of properties like lightfastness and heat resistance ccchemical.comproquimac.comkingchemglobal.com.
Exploration of Advanced Applications: Investigating the potential use of this compound in more advanced research areas, such as functional materials or specific spectroscopic applications, leveraging its unique optical and solubility properties. While not explicitly detailed in the provided search results for this compound specifically, solvent dyes in general find applications in areas like biological staining and potentially in organic electronics or sensors, depending on their specific characteristics sdinternational.comontosight.ai.
Research on this compound contributes to the broader understanding of metal-complex azo dyes and their behavior in organic environments. The data generated from such studies can inform the design of new solvent dyes with tailored properties for emerging technologies and applications.
Here is a summary of some properties of this compound based on the search results:
| Property | Value | Source(s) |
| Color | Dark purplish red / blue light red | worlddyevariety.comdyestuffintermediates.com |
| Molecular Structure | Single azo, 1:2 chromium complex / Double azo | worlddyevariety.comdyestuffintermediates.com |
| CAS Registry Number | 110157-97-6 / 40618-31-3 / 4068-31-3 / 82643-43-4 | worlddyevariety.comkingchemglobal.comdyestuffintermediates.comchemicalbook.com |
| Light Fastness | 7 / 7-8 | worlddyevariety.comccchemical.comproquimac.comkingchemglobal.com |
| Heat Resistance | 280 °C / 250 °C / 300 °C | worlddyevariety.comccchemical.comproquimac.comkingchemglobal.com |
| Solubility in Water | Insoluble | worlddyevariety.com |
Properties
CAS No. |
110157-97-6 |
|---|---|
Molecular Formula |
C12H18O |
Synonyms |
Solvent red 214 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Novel Synthetic Pathways for Solvent Red 214 Analogs
The synthesis of Pigment Red 214, an analog of this compound, involves 2,5-dichloroaniline (B50420) as the diazo component and 2-hydroxy-3-naphthoic acid as an intermediate coupling component. zeyachem.net The process includes a diazotization reaction of 2,5-dichloroaniline with sodium nitrite (B80452) in a hydrochloric acid medium, followed by a coupling reaction with 2-hydroxy-3-naphthoic acid to form a monoazo dye. zeyachem.net This monoazo dye is then converted into an acid chloride derivative, which undergoes a condensation reaction with 2,5-dichloro-1,4-phenylenediamine to yield the crude azo-condensed red pigment. zeyachem.net Subsequent pigmentation treatment provides the final Pigment Red 214. zeyachem.net
Mechanistic Studies of Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium ion acts as the electrophile and attacks an activated aromatic ring (the coupling component). jchemrev.comjchemrev.comchemguide.co.uk The reaction typically occurs under controlled acidity and temperature conditions. jchemrev.comjchemrev.com Studies on the diazo coupling reaction of arenediazo methyl ethers with β-naphthol, a coupling component similar to the one used for Pigment Red 214 synthesis, have investigated the reaction kinetics and mechanism in various solvent mixtures. ajol.info These studies highlight the influence of medium composition on the reaction rate. ajol.info
Influence of Reaction Conditions on Product Yield and Purity
Optimizing reaction conditions is crucial for achieving high yield and purity in the synthesis of azo dyes and their analogs. Factors such as temperature, pH, solvent choice, and the concentration of reactants and catalysts significantly influence the outcome of both diazotization and coupling reactions. acs.org For instance, controlled coupling reactions at low temperatures (0–10 °C) can ensure high purity and consistent quality of azo compounds. The use of specific solvents and additives, such as phase transfer agents or stabilizers, can also impact yield and purity by affecting the solubility and reactivity of the intermediates and products. acs.orgtsijournals.com
Data from studies on the synthesis of other compounds, while not specific to this compound, illustrate the impact of reaction conditions. For example, in the synthesis of 2,4-dihydroxybenzophenone (B1670367) (UV-214), the purity and yield were significantly improved by adding phase transfer agents, with optimal results achieved with octadecyltrimethylammonium bromide. tsijournals.com
Table 1: Influence of Solvent on Yield of 2,4-Dihydroxybenzophenone (UV-214) tsijournals.com
| Solvent | Yield (%) |
| Distillated water | Low |
| Dimethyl formamide | Very low |
| Glacial acetic acid | Very low |
| Methanol | Improved |
| N,N-dimethyl formamide | Improved |
| Positive ion surfactants (e.g., octadecyltrimethylammonium bromide) | Significantly improved (up to 95.7%) |
| Negative ion surfactants | Improved |
| Polyethylene glycols | Not significantly improved |
| Emulsifiers | Varied |
Similarly, in the synthesis of a Fexuprazan intermediate, the choice of solvent (THF vs. DCM or CH3CN) and the quantity of reagents significantly affected the yield and purity. nih.govnih.gov
Functionalization and Derivatization for Enhanced Research Utility
Functionalization and derivatization strategies are employed to modify the molecular structure of compounds like this compound or its analogs, tailoring their properties for specific research applications. researchgate.net This can involve introducing new functional groups or modifying existing ones through various chemical reactions such as oxidation, reduction, or substitution.
Introduction of Receptor Moieties for Sensing Applications
Azo dyes, with their characteristic chromophore, can be modified to incorporate receptor moieties for use in sensing applications. By chemically linking recognition elements that interact specifically with target analytes (ions, molecules, etc.) to the azo structure, the resulting molecule can exhibit a detectable change in its optical properties (color, fluorescence) upon binding to the analyte. While direct examples for this compound are not explicitly detailed in the provided text, the broader field of azo dye research includes the synthesis of modified azo compounds for various applications, which can include sensing. jchemrev.com The intrinsic photoactive properties of related conjugated systems are also being investigated for use in cationic metal sensors. researchgate.net
Modification for Supramolecular Assembly Formation
The ability of molecules to self-assemble into ordered supramolecular structures is a key area of research. uni-bayreuth.deresearchgate.netnih.govacs.org Modification of azo dyes can enable their participation in such assemblies. This often involves incorporating functional groups that promote non-covalent interactions like hydrogen bonding, pi-pi stacking, or hydrophobic interactions, which are the driving forces for self-assembly. uni-bayreuth.deresearchgate.netnih.gov The solvent plays a dramatic effect on the resulting supramolecular assembly modes and morphology. nih.govacs.org By tailoring the molecular architecture through derivatization, researchers can influence the type of assembly formed, such as nanofibers, rods, or other ordered structures. uni-bayreuth.deacs.org
Strategies for Tailoring Molecular Architecture
Tailoring the molecular architecture of azo compounds involves directed synthesis and modification to achieve desired properties. This can include controlling the position and nature of substituents on the aromatic rings, modifying the azo linkage environment, or incorporating the azo chromophore into larger molecular systems like polymers or metal complexes. jchemrev.comjchemrev.com These strategies aim to tune properties such as color, solubility, thermal stability, and interactions with other molecules or materials. zeyachem.netprecisechem.comsynthesia.eu For instance, studies on tailoring the selective oxidation of hydroxyl-containing compounds highlight how precisely tuning hydrogen-bond strength through molecular design can influence reactivity. acs.org Similarly, controlling the composition and architecture of polymers can lead to materials with tailored mechanical properties. osti.govrsc.org While specific examples for tailoring the architecture of this compound for particular research uses like drug delivery or catalysis are not provided, the principles of molecular design and functionalization demonstrated for other compounds and azo dyes are applicable. jchemrev.comjchemrev.comnih.gov
Advanced Spectroscopic and Photophysical Investigations of this compound
Extensive searches for specific data on the excited-state dynamics, ultrafast fluorescence decay kinetics, solvent relaxation effects, and nonradiative decay pathways of this compound did not yield dedicated research findings. Similarly, information regarding intramolecular charge transfer (ICT) phenomena, including solvatochromic shifts and twisted intramolecular charge transfer (TICT) state formation for this particular dye, remains uncharacterized in the available literature.
While general principles of these photophysical processes are well-established for many classes of dyes, the specific parameters and behaviors are highly dependent on the precise molecular structure of the compound . Without experimental or computational studies focused specifically on this compound, a detailed and scientifically accurate discussion of its photophysical properties cannot be provided.
Further research, including femtosecond transient absorption spectroscopy, time-correlated single-photon counting, and computational modeling, would be necessary to elucidate the specific excited-state behavior of this compound and to generate the data required for a thorough analysis as outlined.
Advanced Spectroscopic and Photophysical Investigations
Intramolecular Charge Transfer (ICT) Phenomena
Dipole Moment Changes Upon Excitation
The change in a molecule's dipole moment upon electronic excitation (from the ground state to an excited state) is a crucial parameter for understanding its interaction with surrounding solvent molecules and its solvatochromic behavior. This change, denoted as Δμ = μ_e - μ_g (where μ_e is the excited-state dipole moment and μ_g is the ground-state dipole moment), is often determined experimentally by analyzing the shifts in the absorption and fluorescence spectra of the dye in a series of solvents with varying polarities.
The Lippert-Mataga equation is a commonly used model to quantify this relationship. It correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the orientation polarizability of the solvent. A plot of the Stokes shift versus the solvent polarity function yields a slope from which the change in dipole moment can be calculated.
However, specific studies applying solvatochromic methods like the Lippert-Mataga approach to Solvent Red 214 have not been identified in publicly accessible literature. Consequently, no experimental or calculated values for the ground-state and excited-state dipole moments, or the change upon excitation (Δμ), can be presented for this specific compound.
Advanced Time-Resolved Spectroscopies
Time-resolved spectroscopic techniques are essential for probing the dynamics of excited states, providing insights into processes such as fluorescence decay, intersystem crossing, and internal conversion that occur on timescales ranging from femtoseconds to nanoseconds.
Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful pump-probe technique used to monitor the evolution of excited states with exceptionally high time resolution. synthesia.eu This method allows for the direct observation of transient species, such as the initially populated excited singlet state (S₁), triplet states (T₁), or charge-transfer states, and the kinetics of their formation and decay. rsc.org
A typical fs-TAS experiment on a dye like this compound would involve exciting the sample with an ultrashort laser pulse (pump) and monitoring the change in absorbance using a second, time-delayed pulse (probe). The resulting data would reveal the lifetimes of various excited states and help elucidate the primary photophysical pathways of de-excitation. A search of scientific databases did not yield any studies that have applied fs-TAS to investigate the ultrafast dynamics of this compound.
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. This technique provides the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited singlet state before returning to the ground state. researchgate.net It is a sensitive probe of the molecular environment and can reveal dynamic processes such as quenching or energy transfer. unam.mx
For this compound, such studies would quantify its fluorescence lifetime in various solvents, offering insights into how the solvent environment affects the radiative and non-radiative decay rates. However, no specific data from time-resolved fluorescence spectroscopy, including fluorescence lifetimes or decay kinetics for this compound, are available in the reviewed literature.
Aggregation Phenomena and Self-Assembly in Solution
Many dyes, particularly large, planar molecules like disazo pigments, tend to aggregate or self-assemble in solution, a phenomenon that significantly alters their spectroscopic and photophysical properties. researcher.life The formation of aggregates is influenced by factors such as dye concentration, solvent nature, temperature, and the presence of electrolytes.
Dye aggregation is often an undesirable effect in applications where monomeric properties are required. Understanding how to suppress or control it is therefore of practical importance. Aggregation can be suppressed by modifying the solvent environment, for instance, by adding organic co-solvents that disrupt the intermolecular forces (like π-π stacking and van der Waals interactions) responsible for self-assembly. Another approach involves the use of host molecules, such as cyclodextrins or cucurbiturils, which can encapsulate the dye molecule, thereby preventing it from interacting with other dye molecules.
Specific research on the aggregation behavior of this compound and systematic studies on the mechanisms to suppress its self-assembly in different environments have not been reported in the available scientific literature.
The formation of aggregates leads to characteristic changes in the absorption and emission spectra of a dye. Based on exciton (B1674681) theory, aggregates are typically classified as H-aggregates (hypsochromic, or blue-shifted absorption band) or J-aggregates (bathochromic, or red-shifted absorption band). H-aggregates often exhibit quenched fluorescence, while J-aggregates can show enhanced, narrow emission bands. These spectral shifts serve as clear signatures of supramolecular interactions and self-assembly. researcher.life
Investigating the concentration-dependent UV-Vis absorption and fluorescence spectra of this compound would be the primary method to identify its aggregation type. However, no such spectroscopic studies detailing the signatures of aggregation or other supramolecular interactions for this compound could be found.
Computational and Theoretical Chemistry Studies
Electronic Structure and Frontier Molecular Orbital Analysis
A fundamental approach to understanding a molecule's reactivity and electronic properties involves analyzing its electronic structure and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical stability and its optical properties. nih.gov
Excited State Calculations and Nonadiabatic DynamicsTo understand the photophysical properties of a dye, such as its color and fluorescence, researchers perform excited-state calculations. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose.rsc.orgSuch calculations could elucidate the nature of the electronic transitions that give rise to the characteristic red color of Solvent Red 214.
Furthermore, nonadiabatic dynamics simulations can model the processes that occur after a molecule absorbs light, such as internal conversion and intersystem crossing. chemrxiv.orgrsc.org These simulations are essential for understanding the efficiency of light emission and the pathways of energy dissipation within the molecule, often in the presence of a solvent. rsc.orgnih.govresearchgate.net
Molecular Dynamics Simulations of Solvation and Interactions
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net For this compound, MD simulations would be invaluable for understanding how the dye interacts with its surrounding environment, particularly with solvent molecules.
Prediction of Spectroscopic Properties and Experimental Correlation
A primary goal of computational chemistry is to predict spectroscopic properties that can be compared with experimental measurements. sapub.org Theoretical calculations can generate predicted UV-Vis absorption and fluorescence spectra. olemiss.edunih.gov By correlating these theoretical spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the underlying electronic transitions. nih.govresearchgate.net For this compound, this would involve comparing TD-DFT calculated absorption maxima with those measured in various solvents to understand solvatochromic effects. science.govresearchgate.net
Currently, there is a lack of published research applying these computational and theoretical methods specifically to this compound. Such studies would be beneficial for a deeper understanding of its photophysical properties and could aid in the rational design of new dyes with tailored characteristics for various applications.
Structure-Property Relationship Elucidation through Theoretical Models
No publicly available research data exists for this topic.
Integration into Advanced Materials and Functional Systems
Doping and Incorporation into Polymeric Matrices
Doping a polymer matrix with dye molecules is a common method to modify its intrinsic properties. Solvent dyes are typically well-suited for coloring amorphous polymers such as poly(methyl methacrylate) (PMMA), polystyrene (PS), styrene-acrylonitrile (SAN), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polyimide (PI). science.govheubach.com The incorporation process generally involves dissolving both the polymer and the dye in a suitable solvent, followed by the formation of a film through techniques like casting or spin-coating. researchgate.netmdpi.com The selection of the solvent and the processing parameters critically influence the resulting film morphology and the uniformity of dye dispersion. researchgate.net
Research on the doping of polymers with various dyes highlights the significant impact of the dye's aggregation state within the matrix on its emissive properties. For instance, a study involving a novel red fluorescent dye observed that its aggregation was effectively suppressed when doped into amorphous polymeric matrices such as PMMA or PI. science.gov This observation underscores the vital role of host-guest interactions in governing the behavior and performance of the dye within the polymer environment.
Host-Guest Interactions and Their Impact on Dye Performance
Host-guest interactions in the context of doped polymer systems refer to the non-covalent forces between the polymer matrix (host) and the dispersed dye molecules (guest). These interactions can encompass hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The specific nature and strength of these interactions can profoundly influence the dye's solubility, its dispersion quality, its photophysical characteristics (such as fluorescence quantum yield and emission spectrum), and its long-term stability within the polymer matrix.
Control of Dye Loading and Dispersion in Polymer Films
Precise control over the dye concentration (loading) and achieving a homogeneous dispersion of the dye within the polymer film are paramount for optimizing the material's functional performance. The desired dye loading can be achieved by adjusting the ratio of dye to polymer in the solution used for film preparation. mdpi.com Ensuring good dispersion is essential to prevent the formation of dye aggregates, which can lead to undesirable effects such as reduced transparency, increased light scattering, and diminished luminescence efficiency. heubach.com
Techniques such as ultrasonic dispersion can be employed to improve the distribution of dyes or nanopigments within polymer solutions prior to film formation. mdpi.com The choice of solvent also plays a significant role in determining the quality of dispersion, as it affects the solubility of the dye and its compatibility with the polymer matrix. researchgate.net Research indicates that the morphology of spin-coated polymer films is influenced by several factors, including the choice of solvent, the molecular weight of the polymer, the concentration of the solution, and the spin-coating speed. researchgate.net
Influence on Polymer Morphology and Charge Transport
The presence of incorporated dye molecules can potentially influence the morphology of the polymer matrix, particularly in semi-crystalline polymers. While Solvent Red 214 is frequently used in amorphous polymers, the inclusion of guest molecules can still impact polymer chain packing and local structural order. kinampark.com
Furthermore, for applications in optoelectronic devices, the effect of the dye on the charge transport properties of the polymer is a critical consideration. Some organic dyes have demonstrated the ability to facilitate the injection and transport of either holes or electrons. science.gov Research on a red dopant incorporated into PMMA or PI matrices indicated that the dye was capable of both hole and electron injection and transport. science.gov The interactions between the dye molecules and the polymer chains can influence charge carrier mobility and the efficiency of recombination processes within the material, which are crucial for device performance.
Design of Optical and Optoelectronic Devices
This compound and other red dyes are valuable in the design of various optical and optoelectronic devices owing to their characteristic light absorption and emission in the red spectral region. Their compatibility with polymer matrices facilitates their use in solution-processable fabrication techniques, which are advantageous for large-area and flexible devices. acs.org
Development of Luminescent Solar Concentrators (LSCs)
Luminescent Solar Concentrators (LSCs) are devices designed to capture sunlight over a large surface area and re-emit it at longer wavelengths. This re-emitted light is then guided by total internal reflection towards photovoltaic cells located at the edges of the device. upol.czaip.org Red-emitting dyes are particularly important components in LSCs, as they are effective at absorbing light in the red part of the solar spectrum and downshifting it to wavelengths that can be efficiently converted into electricity by silicon solar cells. nih.govacs.org
Application in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are optoelectronic devices that produce light when an electric current is passed through organic layers. wikipedia.org These devices typically comprise an emissive layer and other functional organic layers sandwiched between two electrodes. wikipedia.org Red-emitting dyes are essential components for generating the red color in full-color OLED displays and for creating red OLED lighting.
In OLEDs, dyes can function as the primary emissive material or as dopants within a host matrix to control the emission color and enhance efficiency. wikipedia.orgrsc.org The performance of OLEDs is governed by the efficiency of charge injection from the electrodes, charge transport through the organic layers, the formation of excitons (electron-hole pairs), and the subsequent radiative recombination of these excitons to produce light. acs.orgnih.gov Significant progress has been made in developing highly efficient red fluorescent dyes specifically for OLED applications, and their performance can be optimized by adjusting parameters such as doping concentration and device architecture. rsc.org While direct, detailed information on the use of this compound in OLEDs was not widely available in the search results, its classification as a solvent dye with red emission suggests it could be a candidate for investigation in this field, likely as a dopant in suitable host materials.
Research into Optical Markers and Sensors
Research into optical markers and sensors often involves chromogenic or fluorescent compounds that exhibit a detectable change in their optical properties in response to a specific analyte or environmental change. While the general field of optical sensing utilizes a variety of dyes and materials nih.gov, specific research detailing the use of this compound as an optical marker or in sensor applications was not found within the consulted literature. Studies on optical sensors frequently discuss the properties of different dye classes and their integration into sensor platforms, but this compound is not specifically highlighted with detailed research findings or performance data in this context.
Chemosensory Applications and Molecular Switching
Chemosensory applications involve materials or molecules that can detect and respond to chemical species, often through a change in a measurable property. Molecular switching refers to molecules that can exist in two or more states that can be interconverted by an external stimulus, such as the presence of a chemical analyte. Research in this area explores various molecular structures and their interactions with target substances. Although the principles of chemosensing and molecular switching are well-established, specific documented research on the chemosensory applications or molecular switching behavior of this compound was not identified in the available search results. The literature reviewed discusses chemosensory systems in biological contexts and the use of other complex molecules like porphyrinoids in chemical sensors, but lacks specific studies on this compound in this domain.
Environmental Fate and Degradation Pathways
Photodegradation Mechanisms and Kinetics
Photodegradation can be a significant pathway for the breakdown of dyes in the environment, particularly in aquatic and terrestrial surface environments exposed to sunlight. For Solvent Red 1, studies indicate that photolysis can occur through sensitized photo-oxygenation. uni.lu
Sensitized Photo-Oxygenation
Sensitized photo-oxygenation involves the transfer of energy from a light-absorbing sensitizer (B1316253) molecule to triplet oxygen (³O₂), the ground state of molecular oxygen, to produce excited singlet oxygen (¹O₂). thegoodscentscompany.com, nih.gov This highly reactive species can then react with the dye molecule, leading to its degradation. For Solvent Red 1, this process is suggested to be a major degradative fate process on soil surfaces. uni.lu Solution-phase photo-oxidation of Solvent Red 1 is reported to proceed via the reaction of singlet oxygen with the hydrazone tautomer of the dye. uni.lu
Role of Singlet Oxygen in Degradation
While specific kinetic data for the photodegradation of Solvent Red 214 is not available, studies on other dyes demonstrate that factors such as catalyst concentration, temperature, and initial dye concentration can influence the kinetics of photocatalytic degradation.,
Oxidative and Reductive Degradation Processes
Azo dyes, characterized by the presence of one or more azo (-N=N-) bonds, can undergo degradation through both oxidative and reductive pathways in various environmental compartments.
Azo-Reduction Pathways in Different Environments
Reductive cleavage of the azo bond is a significant degradation pathway for azo dyes, particularly in anaerobic or reducing environments such as sediments and deeper soil layers. uni.lu, This process breaks the azo linkage, leading to the formation of aromatic amines.,, For Solvent Red 1, reductive cleavage of the azo bond in reducing environments is reported to yield o-anisidine (B45086) and 1-amino-2-naphthol (B1212963) as products. uni.lu This reductive transformation can be mediated by microorganisms or occur abiotically., The potential for azo bond reduction of Solvent Red 1 by gut and skin bacteria has also been considered.
Oxidative processes, often involving reactive oxygen species, can also contribute to dye degradation. While the search results did not provide specific oxidative degradation pathways for this compound, general oxidative degradation of organic pollutants can involve species like hydroxyl radicals.,
Formation of Transformation Products
The degradation of azo dyes results in the formation of transformation products. As mentioned, the reductive cleavage of the azo bond in Solvent Red 1 produces aromatic amines, specifically o-anisidine and 1-amino-2-naphthol. uni.lu, The formation of aromatic amines from the degradation of azo dyes is a critical environmental concern due to the potential toxicity of these products.,,, The photo-oxidation of Solvent Red 1 is reported to lead to the decomposition of an unstable intermediate into 1,2-naphthoquinone (B1664529) and a diazonium salt, which is subsequently hydrolyzed to guaiacol. uni.lu
Identifying and quantifying these transformation products is essential for a comprehensive understanding of the environmental fate and potential risks associated with azo dyes. Studies on the degradation of other azo dyes have utilized techniques like High-Performance Liquid Chromatography (HPLC) to analyze degradation products.
Biodegradability Studies
The biodegradability of azo solvent dyes is a key factor in determining their persistence in the environment. Available data suggest that azo solvent dyes, in general, tend to persist in water, sediment, and soil. While some studies indicate that certain monoazo substances may be readily biodegraded, tests assessing ultimate degradation (mineralization) are needed.
For Solvent Red 1, limited empirical data on biodegradation were identified in one assessment. However, the potential for its azo linkage to be reduced by bacteria, such as those found in the human gastrointestinal tract, has been considered, leading to the release of aromatic amines.
Various bacterial strains have been shown to degrade azo dyes under aerobic or anaerobic conditions, with azo reductase enzymes playing a role in the reductive cleavage of the azo bond.,,, However, the extent and rate of biodegradation can vary depending on the specific dye structure and environmental conditions., Nitrogen limitation, for instance, has been shown to affect the biodegradation rate of select azo-based solvent dyes.
Microbial Degradation Mechanisms
Microbial degradation is a key process in the breakdown of azo dyes. This process primarily relies on the metabolic capabilities of various microorganisms, including bacteria, fungi, and algae. mdpi.com These microorganisms utilize enzymatic pathways to cleave the complex dye molecules. mdpi.com
A central mechanism in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). mdpi.comnih.gov This reaction is often facilitated by enzymes called azoreductases, which can be found in the cytoplasm and membranes of microbial cells. mdpi.com The reductive cleavage of the azo bond typically occurs under anaerobic or reducing conditions and results in the formation of colorless aromatic amines. mdpi.comcanada.ca While decolorization is achieved through azo bond cleavage, the resulting aromatic amines can still be potentially toxic and may require further degradation. mdpi.commdpi.com
Under aerobic conditions, further degradation of the aromatic amines can occur. mdpi.com This subsequent breakdown can lead to the formation of smaller compounds, potentially including water, carbon dioxide, and ammonia, through microbial metabolic pathways. mdpi.com Enzymes such as laccases and peroxidases, which are oxidoreductases, also play a role in the degradation of dyes, particularly phenolic dyes, through oxidative reactions. mdpi.com
Studies have investigated the ability of specific bacterial strains to degrade various dyes. For example, Klebsiella pneumoniae has demonstrated the potential to degrade several xenobiotic compounds, including certain azo dyes. researchgate.net Research involving Klebsiella pneumoniae strain MW815592 showed its ability to completely decolorize artificial effluent containing Reactive Red 195, Reactive Blue 214, and Reactive Yellow 145 under specific conditions. researchgate.netnih.gov The decolorization was attributed to biodegradation rather than adsorption onto the bacterial surface. researchgate.netnih.gov
Role of Bacterial Consortia in Enhanced Degradation
Bacterial consortia, or mixed cultures of bacteria, can offer enhanced dye degradation capabilities compared to individual strains. nih.gov This is often due to synergistic activities among the different microbial species within the consortium, allowing for a more comprehensive breakdown of complex dye molecules and their intermediate products. nih.govicontrolpollution.com
Mixed bacterial cultures can exploit multiple enzymatic pathways and functional redundancies, providing alternative routes for dye degradation. nih.gov This can be particularly beneficial for compounds like azo dyes, where complete mineralization may require a sequence of reactions best carried out by different microorganisms. mdpi.comnih.gov
Studies have shown that bacterial consortia can achieve higher decolorization rates and more significant reduction in parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) compared to isolated strains. mdpi.comsciendo.com For instance, a fungal-bacterial consortium demonstrated enhanced decolorization rates and significant reduction in COD and TOC of textile effluent, which was linked to increased activities of enzymes like laccase, lignin (B12514952) peroxidase, azoreductase, and NADH-DCIP reductase. sciendo.com Another study on the degradation of Congo Red by a bacterial consortium including Enterobacter cloacae, Hafnia alvei, Klebsiella pneumoniae, and Serratia marcescens showed better degradation in combination than with individual species, highlighting the importance of microbial synergism. icontrolpollution.com
Data on the decolorization efficiency of a bacterial consortium under varying temperature conditions has been reported, indicating optimal temperature ranges for their activity. For example, a microbial consortium showed nearly 99% decolorization of Trypan Blue at 30 ± 0.2 °C within 24 hours, with decreased efficiency at higher or lower temperatures. mdpi.com
| Condition | Decolorization (%) | Time (h) |
|---|---|---|
| 30 ± 0.2 °C | ~99 | 24 |
| 37 ± 0.2 °C | 92 | 24 |
| 40 ± 0.2 °C | 85 | 24 |
| 50 ± 0.2 °C | 8 | 24 |
| 20 ± 0.2 °C | 17 | 24 |
Environmental Persistence Modeling
Environmental persistence refers to the length of time a substance remains in the environment before being degraded or otherwise removed. Modeling environmental persistence involves estimating how a compound will behave in different environmental compartments such as water, soil, and sediment. acs.org
Available data on the abiotic and biotic degradation of azo solvent dyes, as a group that includes this compound, suggest that these substances tend to persist in water, sediment, and soil. canada.ca In anaerobic environments, there is a potential for degradation through reductive cleavage of the azo bond, leading to the formation of aromatic amines. canada.ca
Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate properties of chemicals, including biodegradation rates and persistence. canada.caacs.org These models estimate the behavior of a substance based on its chemical structure. canada.ca While QSAR predictions can provide valuable insights, they represent optimal environmental conditions for biodegradation and may not always reflect the complexity of real-world environments. canada.ca
For Solvent Red 1, a related azo dye, an estimated Koc value of 290,000 indicates that it would be immobile in soil. nih.govchemicalbook.com This high Koc value, derived from its measured log Kow, also suggests that bioconcentration in aquatic organisms could be an important fate process. nih.govchemicalbook.com While specific persistence modeling data for this compound were not extensively found in the search results, the general behavior of azo solvent dyes and the properties of related compounds like Solvent Red 1 provide an indication of potential persistence concerns. canada.cachemicalbook.com Experimental half-life data, crucial for assessing persistence, are often limited for many chemicals. acs.org
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of components within complex mixtures, a common scenario when studying dyes in various research applications. High Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly valuable due to their high resolving power and sensitivity. nih.govwikipedia.org
High Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the analysis of synthetic dyes, offering reliable determination in various matrices. Method development in HPLC for dyes involves selecting appropriate stationary phases, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. Reversed-phase HPLC, often employing C18 columns, is a common approach for dye analysis, particularly for hydrophobic dyes which are readily soluble in reversed-phase eluents. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, often delivered in a gradient or isocratic mode. Detection is frequently performed using a diode array detector (DAD), which allows for the acquisition of full UV-Vis spectra across the separation, aiding in peak identification and purity assessment. Specific wavelengths corresponding to the maximum absorbance of the target dye are selected for quantification.
Research on other dyes demonstrates successful HPLC method development for their separation and quantification in complex samples like food products and wastewater. For instance, a validated RP-HPLC method using a C18 column and PDA detector was developed for the simultaneous determination of multiple synthetic dyes in powder drinks, demonstrating good linearity, accuracy, and precision. Another study focused on developing and validating an HPLC method for a hair dye ingredient in various biological matrices, highlighting the importance of method validation for reliable quantification in complex samples. These studies illustrate the general approach and considerations necessary for developing an HPLC method applicable to a solvent dye like Solvent Red 214 in a research context, which would involve optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength based on the specific properties of this compound and the matrix of interest.
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is another powerful separation technique offering high resolution, rapid analysis, and minimal sample and solvent consumption, making it attractive for dye analysis. nih.govwikipedia.org CE separates analytes based on their charge-to-size ratio within a narrow capillary tube filled with an electrolyte. Various CE modes exist, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which can separate both charged and neutral species using micelles as a pseudostationary phase. nih.govwikipedia.org
CE has been applied to the analysis of various dyes, including acid dyes and reactive dyes extracted from fibers. Studies have explored the optimization of CE conditions, such as buffer composition, pH, and applied voltage, to achieve efficient separation of dye mixtures. nih.gov For example, research on ink dyes demonstrated the optimization of MEKC conditions for separation and identification. nih.gov While there have been some challenges noted, such as reproducibility issues and dye-capillary interactions in early studies, the high separating power of CE holds significant potential for the analysis of dyes in research. wikipedia.org UV-Vis detection is commonly coupled with CE for dye analysis, with detection wavelengths often in the range of 190 to 600 nm, depending on the dye's absorbance characteristics. The application of CE to this compound would involve developing appropriate extraction procedures if it is in a solid matrix and optimizing the electrophoretic conditions to achieve adequate separation and detection based on its ionic nature (as a chromium complex) and solubility.
Spectroscopic Detection in Complex Matrices
Spectroscopic techniques play a crucial role in the detection and identification of dyes, particularly in complex matrices where selective detection is essential. Coupling chromatographic techniques with spectroscopic detectors enhances the ability to analyze dyes within intricate samples.
Hyperspectral Imaging (HSI) for Material Analysis
Hyperspectral Imaging (HSI) is a non-invasive technique that combines imaging and spectroscopy to acquire spectral information for each pixel in an image. This allows for the identification and mapping of materials, including dyes, across a surface. HSI systems typically operate in the visible (Vis), near-infrared (NIR), and short-wave infrared (SWIR) spectral regions.
HSI has been successfully applied to the analysis of dyes in various materials, particularly in cultural heritage research for the examination of textiles and manuscripts. It enables the characterization of dyestuffs and the mapping of their spatial distribution. Research has explored using HSI to discriminate between fabrics dyed with different concentrations of NIR dyes and to assess the spectral characteristics of dye-based inkjet prints. The application of HSI to materials containing this compound could provide valuable information about its distribution and potential interactions within the matrix, without the need for sampling. This is particularly useful for heterogeneous samples or valuable artifacts where destructive analysis is not feasible. Data processing methods, including spectral similarity metrics and principal component analysis (PCA), are used to analyze HSI data and identify spectral features related to the dyes.
Mass Spectrometry Imaging (MSI) for Molecular Identification
Mass Spectrometry Imaging (MSI) is a powerful technique that enables the untargeted investigation of the spatial distribution of molecules on a sample surface, providing molecular identification without labeling. MSI acquires mass spectra at specific (x, y) coordinates across the sample, generating intensity maps that depict the relative distribution of detected molecules. Tandem MS (MS/MS) can be performed to obtain fragmentation data, which aids in the identification of compounds.
MSI has been applied to the analysis of dyes in various contexts, including historical textiles and biological samples. worlddyevariety.com Techniques like Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) have been used. worlddyevariety.com MSI can provide insights into the distribution of dyes within complex matrices and potentially identify degradation products. While challenges exist, such as achieving high spatial resolution and distinguishing isomers, MSI offers a valuable approach for understanding the molecular landscape of samples containing dyes like this compound in research applications. The ability to image molecules directly from surfaces makes MSI particularly useful for analyzing intact samples.
Method Validation and Optimization for Research Protocols
Method validation and optimization are critical steps in developing reliable analytical protocols for research applications. Validation ensures that an analytical method is suitable for its intended purpose, providing confidence in the accuracy and reliability of the obtained data. Key validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and selectivity.
Research on the analysis of various dyes highlights the importance of validating chromatographic and spectroscopic methods. Studies demonstrate validation procedures for HPLC methods used to quantify dyes in food and cosmetic formulations, assessing parameters like linearity over a wide concentration range, accuracy through recovery studies, and precision through replicate analyses. The selectivity of a method is evaluated to ensure that the analyte of interest can be accurately measured in the presence of other components in the sample matrix.
Optimization of analytical methods often involves systematic experimental designs to determine the best conditions for separation and detection. For instance, the Box–Behnken Design has been used to optimize HPLC-DAD methods for food dye quantification, aiming to maximize separation efficiency and improve robustness. For CE, optimization involves parameters affecting electrokinetic separation and detection sensitivity. nih.gov
Robustness and Selectivity Considerations
Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. ich.orgwdh.ac.id Evaluating robustness during method development provides an indication of its reliability during normal usage. ich.org Typical parameters investigated for robustness in chromatographic methods, which are commonly used for dye analysis, include variations in mobile phase composition (e.g., pH, organic solvent ratio), flow rate, column temperature, and different analytical columns or instruments. ich.orgmdpi.comscirp.org For spectroscopic methods, variations in wavelength settings or solvent properties could be relevant.
Selectivity (or specificity) is the ability of an analytical method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. europa.eu Demonstrating the selectivity of a method is crucial to ensure that the signal measured is solely attributed to the target analyte, this compound. This is often evaluated by analyzing samples containing the analyte spiked with potential interferents or by analyzing blank matrix samples to confirm the absence of interfering signals at the analyte's detection wavelength or retention time. europa.euresearchgate.net Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are frequently employed due to their separation capabilities, which enhance selectivity by resolving the analyte from co-eluting substances. oiv.intoiv.intnih.gov UV-Visible spectrophotometry is another common detection method, often coupled with chromatography, where selectivity can be influenced by the chosen wavelength. scirp.orgresearchgate.netjuniperpublishers.comresearchgate.net
While the principles of robustness and selectivity are fundamental to the validation of any analytical method applied to a chemical compound, specific published data detailing the robustness and selectivity studies for the analysis of this compound were not identified in the consulted sources.
Limit of Detection and Quantification for Trace Analysis
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics, particularly for trace analysis, where the analyte is present at very low concentrations. wdh.ac.idresearchgate.net The LOD is defined as the smallest concentration or amount of analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. wdh.ac.idresearchgate.net The LOQ is the smallest concentration or amount of analyte that can be quantified with acceptable accuracy and precision. wdh.ac.idresearchgate.net
These limits are typically determined during method validation using several approaches, including methods based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. wdh.ac.idresearchgate.net For methods based on S/N, a ratio of 3:1 is commonly used to estimate the LOD, while a ratio of 10:1 is used for the LOQ. wdh.ac.idresearchgate.net Using the calibration curve method, LOD and LOQ can be calculated using the formulas: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) and LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). wdh.ac.idscirp.org
Achieving low LOD and LOQ values is essential for the trace analysis of compounds like this compound in various matrices, such as environmental samples or complex formulations, where it might be present at very low levels. nih.govanalchemres.orgpsu.edu Sample preparation techniques, such as extraction and preconcentration, are often employed to lower the detection and quantification limits by increasing the analyte concentration relative to the matrix components. juniperpublishers.comanalchemres.orgpsu.edu
Examples of LOD and LOQ values reported for the analysis of other compounds using techniques relevant to dye analysis include:
Phenolic compounds analyzed by LC-MS/MS showed LODs ranging from 0.01 to 9.84 µg/kg and LOQs from 0.03 to 32.8 µg/kg. nih.gov
Synthetic dyes in ice cream samples analyzed by HPLC-Vis following microextraction had LODs between 0.02 and 0.05 µg/L and LOQs between 0.06 and 0.15 µg/L. analchemres.org
Ibuprofen analyzed by HPLC-UV at 214 nm showed an LOD of 1.70 µg/mL and an LOQ of 6.05 µg/mL. researchgate.net
Filgrastim analyzed by UV spectroscopy had an LOD of 0.1813 µg/mL and an LOQ of 0.5494 µg/mL, while analysis by RP-UFLC yielded LOD and LOQ values of 0.1346 µg/mL and 0.4080 µg/mL, respectively. scirp.org
Hydroquinone analyzed by UV-spectrophotometry had an LOD of 5.03 µg/mL and an LOQ of 21.22 µg/mL. juniperpublishers.com
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Dye Research
Furthermore, AI and ML can be employed to optimize the synthesis and application processes of Solvent Red 214. Machine learning algorithms could analyze various parameters, such as temperature, pressure, and solvent composition, to identify the optimal conditions for maximizing yield and purity. In application, these models could predict the dye's behavior in different polymer matrices, facilitating the development of colored plastics with superior performance.
Table 1: Potential AI/ML Applications in this compound Research
| Research Area | AI/ML Application | Potential Impact |
|---|---|---|
| Property Prediction | Development of QSPR models | Rapid screening of new derivatives with desired colors and stabilities. |
| Process Optimization | ML algorithms for synthesis and dyeing | Increased efficiency, reduced waste, and lower manufacturing costs. |
| Formulation Design | Predictive models for dye-polymer interactions | Enhanced performance and longevity of colored materials. |
Development of Hybrid Materials with Novel Properties
The incorporation of organic dyes like this compound into inorganic or polymeric matrices can lead to the creation of hybrid materials with unique and enhanced properties. nih.gov These materials can exhibit synergistic effects, combining the optical characteristics of the dye with the structural, thermal, or electronic properties of the host material.
Future research could explore the development of this compound-based hybrid materials for a range of applications. For example, embedding the dye in a silica (B1680970) or titania matrix could enhance its photostability, making it suitable for use in durable coatings and outdoor applications. The interaction between the dye and the inorganic host could also lead to novel optical phenomena, such as enhanced fluorescence or nonlinear optical behavior.
In the realm of polymer science, this compound could be covalently bonded to polymer chains to create colored polymers with high bleed resistance. These materials would be valuable in applications where dye migration is a concern, such as in food packaging or medical devices. Furthermore, the creation of hybrid materials where this compound is combined with conductive polymers could open up possibilities in the field of organic electronics, such as in the development of colored sensors or electrochromic devices.
Exploration of this compound in Quantum Computing Research
Quantum computing represents a paradigm shift in computational science, offering the potential to solve complex problems that are intractable for classical computers. newswise.com One of the most promising applications of quantum computing in chemistry is the simulation of molecular systems, allowing for highly accurate calculations of their electronic structure and properties. introtoquantum.org
Given the complexity of this compound, which is a 1:2 chromium complex, accurately modeling its electronic behavior is a significant challenge for classical computational methods. worlddyevariety.com Future research could leverage the power of quantum computing to perform precise simulations of this dye. Quantum algorithms could be used to calculate its excited-state energies, predict its absorption and emission spectra, and elucidate the mechanisms of its photochemical reactions.
This fundamental understanding could have significant practical implications. For example, by accurately predicting how structural modifications would affect the dye's color and stability, quantum computing could guide the rational design of new and improved azo dyes. While the application of quantum computing to specific dye molecules is still in its infancy, it represents a long-term research direction that could revolutionize the field.
Addressing Open Questions in Excited-State Photophysics
The interaction of light with molecules is governed by the principles of photophysics, and a deep understanding of these processes is crucial for controlling the properties of dyes. The photophysics of complex molecules like this compound involves a variety of excited-state processes, including internal conversion, intersystem crossing, and energy transfer. Many questions about the dynamics of these processes in metallo-organic azo dyes remain unanswered.
Future research should aim to unravel the detailed photophysical pathways of this compound using advanced spectroscopic techniques. Ultrafast laser spectroscopy, for instance, can be used to monitor the evolution of the dye's excited states on femtosecond to nanosecond timescales. aip.org Such studies could reveal the factors that determine the dye's color, fluorescence quantum yield, and photostability.
A key area of investigation would be the role of the central chromium atom in the dye's photophysics. Understanding how the metal center influences the electronic structure and excited-state dynamics is essential for designing new metal-complex dyes with tailored properties. Addressing these fundamental questions will not only advance our knowledge of photochemistry but also enable the development of this compound-based systems for applications such as light harvesting and photodynamic therapy.
Design of Next-Generation Functional Molecules
The molecular structure of this compound can serve as a scaffold for the design of new functional molecules with applications that go beyond simple coloration. mdpi.com By making targeted chemical modifications to the dye's structure, it is possible to impart new functionalities and create molecules with tailored optical, electronic, or biological properties.
One promising research direction is the development of this compound derivatives that can act as molecular sensors. By incorporating specific chemical groups that can bind to target analytes, it may be possible to create dyes that change color or fluorescence in the presence of certain ions, molecules, or environmental conditions. Such sensors could find applications in environmental monitoring, medical diagnostics, and industrial process control.
Another avenue of research is the design of this compound-based molecules for use in molecular electronics. By modifying the dye to enhance its charge-transport properties, it could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or other electronic devices. The development of such "functional dyes" represents a significant shift from the traditional role of dyes as passive colorants to active components in advanced technologies. rsc.org
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing Solvent Red 214?
To synthesize this compound, use a multi-step azo coupling reaction under controlled pH (6.5–7.5) and temperature (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column and UV detection at 520 nm . For characterization:
- Structural analysis : Employ FTIR to identify functional groups (e.g., azo bonds at ~1500 cm⁻¹) and UV-Vis spectroscopy to confirm λmax in the visible range (500–550 nm) .
- Solubility : Test in polar (ethanol, DMSO) and non-polar (toluene) solvents, documenting miscibility ratios.
Basic: How should researchers design experiments to assess the photostability of this compound in polymer matrices?
Use accelerated aging tests under UV light (e.g., 365 nm) with controlled irradiance (0.5–1.0 W/m²). Prepare polymer films (e.g., PMMA) doped with this compound (0.1–1.0 wt%) and measure color retention via spectrophotometry at intervals (24, 48, 72 hrs). Include a control group with UV stabilizers (e.g., HALS) to compare degradation kinetics .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Contradictions in FTIR or NMR spectra often arise from solvent interactions or impurities. To resolve:
- Cross-validate : Use multiple techniques (e.g., XRD for crystallinity, Raman spectroscopy for vibrational modes) .
- Standardize protocols : Ensure identical solvent systems and sample preparation (e.g., drying under vacuum to remove residual solvents) .
- Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .
Advanced: What strategies optimize the reproducibility of this compound’s chromatic properties in industrial coatings?
- Control batch variability : Precisely regulate nitrobenzene precursor ratios (±0.5%) and reaction time (±5 mins) .
- Environmental factors : Document humidity (40–60% RH) and temperature (20–25°C) during synthesis and application .
- Quality metrics : Use CIELab color space coordinates (ΔE < 2.0) to quantify chromatic consistency across batches .
Basic: What analytical techniques are critical for quantifying this compound in environmental samples?
- Liquid chromatography-mass spectrometry (LC-MS) : Detect trace amounts (LOQ: 0.01 ppm) using a reverse-phase column and positive ion mode .
- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges, eluting with acetonitrile .
- Validation : Spike recovery tests (85–115%) and inter-laboratory comparisons to confirm accuracy .
Advanced: How does molecular aggregation affect this compound’s optical properties, and how can this be modeled?
Aggregation in non-polar solvents causes hypsochromic shifts. To model:
- Computational chemistry : Use TD-DFT (B3LYP/6-31G*) to simulate dimerization effects on absorption spectra .
- Experimental validation : Compare calculated λmax with empirical data from concentration-dependent UV-Vis studies .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate organic waste .
Advanced: How can researchers evaluate the thermal degradation pathways of this compound?
- Thermogravimetric analysis (TGA) : Measure mass loss at 10°C/min under N₂ to identify decomposition stages (200–300°C typical) .
- GC-MS : Analyze evolved gases (e.g., NOx, benzene derivatives) to infer bond cleavage patterns .
- Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .
Advanced: What experimental designs minimize confounding variables in this compound’s solubility studies?
- Factorial design : Vary solvent polarity, temperature, and stirring rate to isolate effects .
- Control groups : Include solvents with known solubility parameters (e.g., Hansen solubility parameters) .
- Replicates : Perform triplicate measurements and use ANOVA to assess significance (p < 0.05) .
Advanced: How can computational models predict this compound’s behavior in novel solvent systems?
- COSMO-RS simulations : Predict solubility and partition coefficients using quantum chemical descriptors .
- Molecular dynamics (MD) : Simulate diffusion coefficients in ionic liquids or deep eutectic solvents .
- Validation : Compare with empirical solubility data via Pearson correlation coefficients (r > 0.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
